4-Methoxyphenyl methyl(phenyl)carbamate

Description

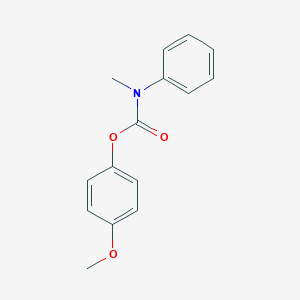

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl) N-methyl-N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-16(12-6-4-3-5-7-12)15(17)19-14-10-8-13(18-2)9-11-14/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUGEIPNGTVBNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxyphenyl Methyl Phenyl Carbamate and Analogous O Aryl N,n Disubstituted Carbamates

Strategies for O-Aryl Carbamate (B1207046) Bond Formation

The construction of the O-aryl carbamate functionality can be achieved through several reliable methods. The most common approaches involve the use of highly reactive chloroformate reagents, isocyanate chemistry, and, more recently, metal-catalyzed coupling reactions.

Approaches Involving Chloroformate Reagents

The reaction of a phenol (B47542) with a carbamoyl (B1232498) chloride or the reaction of an amine with a chloroformate are well-established methods for carbamate synthesis. For the synthesis of 4-Methoxyphenyl (B3050149) methyl(phenyl)carbamate, one could envision the reaction of 4-methoxyphenol with N-methyl-N-phenylcarbamoyl chloride or the reaction of N-methylaniline with 4-methoxyphenyl chloroformate.

A versatile one-pot procedure for the synthesis of substituted O-aryl carbamates involves the in situ formation of N-substituted carbamoyl chlorides from the corresponding secondary amine and a phosgene equivalent, such as triphosgene. This intermediate is then reacted with a substituted phenol. This method avoids the need to handle sensitive carbamoyl chloride intermediates. The reaction is typically carried out in the presence of a base, like pyridine, to neutralize the HCl generated. Elevated temperatures, often around 110 °C, can improve yields and reduce reaction times. The acidity of the phenol can also play a role in the reaction's success, with more acidic phenols sometimes leading to higher yields organic-chemistry.org.

| Reactant 1 | Reactant 2 | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| N-methylaniline | 4-methoxyphenol | Triphosgene | Pyridine | Toluene | 110 | High |

| 4-methoxyphenyl chloroformate | N-methylaniline | - | Pyridine | Dichloromethane | Room Temp. | Good |

| N-methyl-N-phenylcarbamoyl chloride | 4-methoxyphenol | - | Pyridine | Tetrahydrofuran | Room Temp. | Good |

This table presents plausible reaction conditions for the synthesis of 4-Methoxyphenyl methyl(phenyl)carbamate based on general methods for O-aryl carbamate synthesis.

Approaches Involving Isocyanate Chemistry

Isocyanates are highly reactive intermediates that readily react with alcohols and phenols to form carbamates. For the synthesis of N-aryl carbamates, an aryl isocyanate can be reacted with an alcohol. While this is more direct for N-monosubstituted carbamates, derivatization of the resulting carbamate could lead to N,N-disubstituted products.

Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of N-aryl carbamates by reacting aryl chlorides or triflates with sodium cyanate in the presence of an alcohol. This method generates an aryl isocyanate in situ, which is then trapped by the alcohol to form the carbamate. The use of aryl triflates as starting materials has been shown to expand the substrate scope for the direct synthesis of aryl isocyanates mit.edu. The electronic nature of the phenol can influence the efficiency of the reaction; for instance, reactions with electron-rich phenols like 4-methoxyphenol have been shown to proceed in high yield mit.edu.

| Aryl Halide/Triflate | Cyanate Source | Catalyst | Ligand | Alcohol | Base | Solvent | Yield (%) |

| 4-chlorotoluene | NaOCN | Pd(OAc)₂ | SPhos | 4-methoxyphenol | t-BuONa | Toluene | >95 |

| Phenyl triflate | NaOCN | Pd₂(dba)₃ | XPhos | Methanol | K₃PO₄ | Dioxane | High |

This table illustrates the general conditions for the palladium-catalyzed synthesis of N-aryl carbamates, which could be adapted for the synthesis of the target molecule.

Metal-Catalyzed Coupling Reactions in Carbamate Synthesis

Modern synthetic methods are increasingly relying on metal catalysis to achieve efficient and selective bond formations. Dual nickel photocatalysis has emerged as a method for the synthesis of O-aryl carbamates from aryl iodides or bromides, amines, and carbon dioxide. This reaction proceeds under visible light at ambient carbon dioxide pressure and does not require stoichiometric activating reagents. The mechanism is proposed to involve a Ni(I)-Ni(III) catalytic cycle acs.org.

Palladium catalysis is also employed in the synthesis of N-aryl carbamates. For instance, the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate in the presence of an alcohol provides a broad range of aryl carbamate products in good yields mit.edu.

| Aryl Halide | Amine | CO₂ Source | Catalyst System | Light Source | Solvent | Yield (%) |

| 4-iodobenzotrifluoride | Morpholine | CO₂ (1 atm) | Ni(dtbbpy)Br₂ / 4DPAPN-tBu | Visible Light (CFL) | DMF | Good |

| Aryl chloride | Sodium cyanate / Alcohol | - | Pd₂(dba)₃ / Ligand | - | Toluene | High |

This table provides examples of metal-catalyzed approaches to O-aryl carbamate synthesis.

Precursor Synthesis and Intermediate Transformations Relevant to 4-Methoxyphenyl and N-Methyl-N-Phenyl Moieties

The synthesis of this compound relies on the availability of key precursors that contribute the 4-methoxyphenyl and the N-methyl-N-phenyl moieties.

The 4-methoxyphenyl moiety is typically derived from 4-methoxyphenol (p-anisidine). This precursor can be used directly in reactions with carbamoyl chlorides or can be converted to 4-methoxyphenyl chloroformate by reaction with phosgene or a phosgene equivalent.

The N-methyl-N-phenyl moiety is derived from N-methylaniline. This secondary amine can be synthesized through various methods, including the reductive amination of formaldehyde with aniline (B41778) or the N-alkylation of aniline. N-methylaniline can be directly used in reactions with chloroformates or can be converted to N-methyl-N-phenylcarbamoyl chloride by reacting it with phosgene or a phosgene equivalent. A synthetic route to N-chloromethyl-N-phenyl amino formyl chloride involves the chloroformylating reaction of N-methylaniline with phosgene google.com.

Optimization of Reaction Conditions and Yield Enhancement for Carbamate Formation

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired carbamate product. Key parameters that are often varied include the choice of solvent, base, temperature, and catalyst system.

Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. For the synthesis of O-aryl carbamates from phenols, primary amines, and carbon dioxide using a peptide coupling reagent like propanephosphonic acid anhydride (T3P), acetonitrile has been found to be a superior solvent compared to DMF and DMSO researchgate.net.

Base: In reactions that generate acidic byproducts, such as HCl, the choice of base is critical. For the one-pot synthesis of O-aryl carbamates using triphosgene, pyridine is an effective base organic-chemistry.org. In other systems, inorganic bases like cesium carbonate have been shown to be optimal researchgate.net.

Temperature: Reaction temperature can influence both the rate of reaction and the stability of intermediates and products. While some carbamate syntheses can be performed at room temperature, others require elevated temperatures to proceed at a reasonable rate and achieve high yields. For instance, a one-pot synthesis of O-aryl carbamates showed that elevated temperatures of 110 °C generally enhance yields and reduce reaction times organic-chemistry.org.

Catalyst System: In metal-catalyzed reactions, the choice of metal, ligand, and additives is paramount. For the palladium-catalyzed synthesis of N-aryl carbamates, the combination of a palladium source (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos or XPhos) is crucial for high catalytic activity mit.edu. In dual nickel photocatalysis, the selection of the photocatalyst is critical for promoting the formation of O-aryl carbamates over various byproducts acs.org.

| Parameter | Variation | Observation |

| Solvent | Acetonitrile vs. DMF/DMSO | Acetonitrile proved superior in T3P-mediated carbamate synthesis researchgate.net. |

| Base | Pyridine | Effective in one-pot synthesis using triphosgene organic-chemistry.org. |

| Base | Cesium Carbonate | Optimal base in certain T3P-mediated reactions researchgate.net. |

| Temperature | Room Temperature vs. 110 °C | Elevated temperatures can enhance yields and reduce reaction times in some one-pot procedures organic-chemistry.org. |

| Catalyst | Pd(OAc)₂ / SPhos | Effective for N-aryl carbamate synthesis from aryl chlorides mit.edu. |

| Photocatalyst | 4DPAPN-tBu | Critical for selectivity in dual nickel photocatalysis acs.org. |

This table summarizes the impact of various reaction parameters on the synthesis of O-aryl carbamates.

Purification and Isolation Techniques in Carbamate Synthesis

Following the completion of the reaction, the desired carbamate product must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, byproducts, and catalyst residues.

Column Chromatography: A common and versatile method for the purification of organic compounds is column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). It is frequently employed for the purification of O-aryl carbamates to obtain high-purity products organic-chemistry.org.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. It involves dissolving the crude product in a suitable hot solvent and then allowing the solution to cool slowly, causing the desired compound to crystallize out in a purer form while impurities remain in the mother liquor. The choice of solvent is critical for successful recrystallization. For carbamates, which are often crystalline solids, this method can be highly effective. The synthesized products of one-pot O-aryl carbamate synthesis are often purified via recrystallization organic-chemistry.org.

The final purity and identity of the synthesized this compound are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) organic-chemistry.org.

Spectroscopic and Crystallographic Characterization for Structural Elucidation of 4 Methoxyphenyl Methyl Phenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR (¹H NMR) spectrum of 4-Methoxyphenyl (B3050149) methyl(phenyl)carbamate is expected to exhibit distinct signals corresponding to its aromatic and aliphatic protons. Based on the analysis of structurally similar compounds, the following chemical shifts can be anticipated. ajphs.com

The protons of the phenyl ring attached to the nitrogen atom would likely appear as a multiplet in the range of δ 7.0-7.4 ppm. The protons on the 4-methoxyphenyl group are expected to show a characteristic AA'BB' splitting pattern, with two doublets. The protons ortho to the methoxy (B1213986) group would be shielded and are predicted to resonate at approximately δ 6.8-7.0 ppm, while the protons meta to the methoxy group would appear slightly downfield.

The aliphatic protons include the N-methyl and O-methoxy groups. The N-methyl (N-CH₃) protons are expected to produce a singlet at around δ 3.2-3.4 ppm. The O-methoxy (O-CH₃) protons, being attached to the aromatic ring, would also give a sharp singlet, typically in the region of δ 3.7-3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methoxyphenyl Methyl(phenyl)carbamate

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.0 - 7.4 | Multiplet |

| 4-Methoxyphenyl-H (ortho to OMe) | 6.8 - 7.0 | Doublet |

| 4-Methoxyphenyl-H (meta to OMe) | Varies | Doublet |

| N-CH₃ | 3.2 - 3.4 | Singlet |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carbamate (B1207046) group is characteristically deshielded and is expected to resonate in the range of δ 153-156 ppm.

The aromatic carbons will appear in the δ 110-150 ppm region. The carbon atom of the 4-methoxyphenyl ring attached to the oxygen (C-O) is anticipated to be significantly downfield, around δ 155-158 ppm, due to the electron-donating effect of the methoxy group. The other aromatic carbons will have chemical shifts determined by their position relative to the substituents.

The aliphatic carbons, the N-methyl and O-methoxy carbons, are expected to have signals in the upfield region of the spectrum. The N-methyl carbon (N-CH₃) is predicted to be around δ 35-40 ppm, while the O-methoxy carbon (O-CH₃) will likely appear at approximately δ 55-58 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbamate) | 153 - 156 |

| C-O (Aromatic) | 155 - 158 |

| Aromatic Carbons | 110 - 150 |

| N-CH₃ | 35 - 40 |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for the definitive assignment of proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity within the aromatic rings. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR signals based on the more readily interpretable ¹H NMR spectrum. Due to the absence of publicly available 2D NMR data for this compound, a detailed analysis cannot be presented.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the carbamate group is anticipated in the region of 1700-1730 cm⁻¹. ajphs.com The C-N stretching vibration of the carbamate is expected to appear around 1350-1380 cm⁻¹.

The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups would be seen in the 2850-2960 cm⁻¹ range. The C-O-C stretching vibrations of the methoxy group and the aryl ether linkage are expected to produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Specifically, the aryl-O stretch is likely to be around 1240-1260 cm⁻¹, and the O-CH₃ stretch around 1020-1040 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Carbamate) | 1700 - 1730 | Strong |

| C-N (Carbamate) | 1350 - 1380 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aryl-O-C Stretch | 1240 - 1260 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not available, one would expect to observe strong Raman scattering for the symmetric vibrations of the aromatic rings. The C=O stretch, while strong in the IR, may be weaker in the Raman spectrum. The symmetric stretching of the benzene (B151609) rings would likely give rise to prominent bands in the 1580-1620 cm⁻¹ region. Further detailed analysis is precluded by the lack of experimental data.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate |

| 4-Methoxyphenyl methyl(p-tolyl)carbamate |

| N-(4-benzoxyphenyl)-N-methyl-O-phenyl carbamate |

| N-[4-(2-chlorobenzoxy)phenyl]-N-methyl-O-phenyl carbamate |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio of its ions. For this compound (C₁₅H₁₅NO₃), the expected molecular weight is approximately 257.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 257.

The fragmentation of carbamates in mass spectrometry is well-documented and typically involves cleavage at the ester and amide linkages. nih.govhpst.czacs.org For this compound, the fragmentation pattern is predicted to involve several key pathways:

Alpha Cleavage: Cleavage of the bond between the carbonyl carbon and the aryloxy oxygen is a common pathway. This would result in the formation of a 4-methoxyphenoxy radical (not typically observed) and a methyl(phenyl)carbamoyl cation.

McLafferty-type Rearrangement: Rearrangements can lead to the formation of characteristic ions. One possibility is the cleavage of the N-phenyl bond.

Key Fragments: The major fragments would likely arise from the cleavage of the C-O and N-C bonds of the carbamate group. This would lead to the formation of ions corresponding to the 4-methoxyphenyl moiety and the methyl(phenyl)amine moiety.

A table of predicted significant fragments for this compound is presented below.

| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Notes |

| [C₈H₈NO]⁺ | [C₆H₅N(CH₃)CO]⁺ | 134 | Loss of the 4-methoxyphenoxy radical. |

| [C₇H₇O]⁺ | [CH₃OC₆H₄]⁺ | 107 | Ion corresponding to the methoxyphenyl group. |

| [C₇H₈N]⁺ | [C₆H₅NH(CH₃)]⁺ | 106 | Resulting from cleavage and hydrogen rearrangement. |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77 | Phenyl cation from fragmentation of the N-phenyl group. |

This table is based on predicted fragmentation patterns for carbamates and not on experimental data for the specific compound.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and crystal packing. While specific crystallographic data for this compound is not available in the reviewed literature, extensive data has been reported for its isomer, Phenyl N-(4-methoxyphenyl)carbamate (C₁₄H₁₃NO₃). nih.govresearchgate.net This data offers valuable insight into the likely solid-state conformation of a closely related structure.

In the study of Phenyl N-(4-methoxyphenyl)carbamate, the asymmetric unit was found to contain two crystallographically independent molecules. nih.gov The aromatic rings within each molecule are not coplanar, with dihedral angles reported as 75.64(3)° and 83.14(3)°. nih.gov The crystal structure is stabilized by a network of intermolecular N-H···O and C-H···O hydrogen bonds. nih.gov

The crystallographic data for the isomer is summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₁₃NO₃ | nih.gov |

| Formula Weight | 243.25 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 9.869 (2) | nih.gov |

| b (Å) | 10.870 (2) | nih.gov |

| c (Å) | 23.319 (5) | nih.gov |

| β (°) | 100.27 (3) | nih.gov |

| Volume (ų) | 2461.5 (9) | nih.gov |

| Z (molecules/unit cell) | 8 | nih.gov |

| Temperature (K) | 294 | nih.gov |

Note: The data presented is for the isomer Phenyl N-(4-methoxyphenyl)carbamate and is used for comparative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by π → π* transitions within the two aromatic rings.

The chromophores in the molecule are the phenyl group and the 4-methoxyphenyl group. The presence of the methoxy group (-OCH₃), an auxochrome, on one of the phenyl rings is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to an unsubstituted phenyl ring. nih.gov Studies on substituted phenyl carbamates confirm the influence of substituents on the electronic spectra. acs.org

The principal absorption bands are anticipated to arise from the following transitions:

π → π transitions:* These are high-energy transitions characteristic of the aromatic systems. The substitution on the rings and the conjugation through the carbamate linkage will influence the exact wavelength of maximum absorbance (λmax).

n → π transitions:* A weaker absorption band resulting from the transition of a non-bonding electron (from the oxygen or nitrogen atoms of the carbamate group) to an anti-bonding π* orbital may also be observed.

Chemical Reactivity and Mechanistic Investigations of 4 Methoxyphenyl Methyl Phenyl Carbamate

Hydrolytic Stability and Pathways of Carbamate (B1207046) Cleavage

Carbamates, which can be considered hybrids of esters and amides, generally exhibit considerable chemical stability. acs.org This stability arises from the resonance between the amide and carboxyl groups. cdnsciencepub.com The hydrolysis of carbamates is a key reaction, and its mechanism is influenced by the substitution pattern on the nitrogen atom. nih.gov

For N,N-disubstituted carbamates such as 4-Methoxyphenyl (B3050149) methyl(phenyl)carbamate, basic hydrolysis proceeds through a different pathway than their N-monosubstituted counterparts. nih.gov In the case of disubstituted carbamates, the mechanism involves the formation of a carbonate anion as an intermediate. nih.gov This pathway ultimately leads to the release of the parent alcohol (or phenol) and a carbamic acid, which then rapidly decomposes to the corresponding amine and carbon dioxide. nih.gov Studies have shown that N,N-disubstituted carbamates of phenols are generally stable against hydrolysis. nih.gov The hydrolytic stability of carbamates is a critical factor, particularly in the context of their use as prodrugs to protect amine or alcohol functionalities and delay metabolic breakdown. nih.gov The rate of hydrolysis can be significantly affected by pH. nih.gov For instance, many carbamates are stable in acidic conditions but degrade at physiological or basic pH. nih.gov

Transcarbamoylation Reactions with Nucleophilic Species

Transcarbamoylation involves the transfer of the carbamoyl (B1232498) group (R₂NC(O)-) from one molecule to another. This reaction is essentially a nucleophilic attack on the carbamate's carbonyl carbon. Carbamates can react with various nucleophiles, including alcohols and amines. lookchem.com

The reaction of N,N-disubstituted carbamates with alcohols in the presence of a sodium alkoxide can lead to the formation of new carbamates or carbonates. lookchem.com The outcome of the reaction is often dependent on the relative base strengths of the disubstituted amine and the alkoxide. lookchem.com For example, the reaction of ethyl N-ethyl-N-phenylcarbamate with benzyl (B1604629) alcohol yields the corresponding benzyl carbamate. lookchem.com

Similarly, carbamates can react with amines to form ureas. commonorganicchemistry.com The reactivity of the carbamate in these transformations is a key consideration. Phenyl carbamates are often utilized in these reactions, although they can be prone to reversibility and the formation of side products. commonorganicchemistry.com The nucleophilic deprotection of carbamates, a process to remove the carbamate protecting group from an amine, can be achieved using reagents like 2-mercaptoethanol. organic-chemistry.org This highlights the susceptibility of the carbamate linkage to attack by strong nucleophiles.

Thermal Decomposition Pathways and Product Characterization

The thermal degradation of carbamates is a significant area of study, particularly in the context of polyurethane recycling, where carbamates are key intermediates. nih.govresearchgate.net The decomposition of carbamates is an endothermic process that typically requires high temperatures, often above 150 °C. nih.gov

The primary pathway for the thermal cleavage of carbamates can lead to the formation of isocyanates and alcohols. nih.govresearchgate.net However, the reaction is often complicated by a number of undesired side reactions. nih.gov For instance, the thermal decomposition of methyl N-phenyl carbamate (MPC) has been shown to yield phenyl isocyanate (PI) and diphenyl urea (B33335) (DPU) as major products, with very little aniline (B41778) being formed. nih.gov The formation of urea derivatives can occur through the reaction of the initially formed isocyanate with any amine present in the reaction mixture. nih.gov

The pyrolysis of carbamates, which is thermal decomposition in the absence of oxygen, can lead to a variety of products depending on the structure of the carbamate and the reaction conditions. nih.govyoutube.com Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful technique used to identify the resulting pyrolysates. nih.gov

Mechanisms of Transformation to Urea Derivatives

The conversion of carbamates to urea derivatives is a notable reaction pathway. This transformation can occur through different mechanisms, with the potential involvement of isocyanate intermediates being a key consideration.

Consideration of Potential Isocyanate Intermediates in Related N-H Carbamates

In the case of N-H carbamates (primary and secondary carbamates), thermal decomposition can proceed through the formation of an isocyanate intermediate. rsc.org This isocyanate can then react with an amine to form a urea. nih.gov The reaction of an amine with an isocyanate is a well-established method for synthesizing ureas. nih.gov For example, the reaction of an amine with phenyl isocyanate can lead to the formation of a corresponding urea derivative. researchgate.net The formation of isocyanates from carbamates is a key step in some synthetic routes, and various methods have been developed to facilitate this conversion. researchgate.net

Exploration of Alternative Mechanistic Pathways for N,N-Disubstituted Carbamates

For N,N-disubstituted carbamates like 4-Methoxyphenyl methyl(phenyl)carbamate, the direct formation of an isocyanate intermediate via elimination is blocked due to the absence of a proton on the nitrogen atom. rsc.org However, the formation of ureas from these carbamates can still occur. One possible pathway involves the reaction of the carbamate with an amine, where the amine acts as a nucleophile, leading to the displacement of the alcohol or phenol (B47542) leaving group and the formation of a urea. commonorganicchemistry.com For instance, the reaction of a phenyl carbamate with an amine can yield a urea, though this reaction can be reversible. commonorganicchemistry.com Another route for urea formation from a carbamate involves a two-step process: first, the carbamate is converted to an isocyanate, which then reacts with an amine. mdpi.com

Reactivity at the Aromatic Rings and Methoxy (B1213986) Group

The presence of two aromatic rings and a methoxy group in this compound introduces additional sites for chemical reactivity, primarily through electrophilic aromatic substitution.

The methoxy group (-OCH₃) on the phenyl ring is a strong electron-donating group. wikipedia.orgfiveable.me This group activates the aromatic ring towards electrophilic attack, making it more reactive than benzene (B151609). wikipedia.orgquora.com The methoxy group is an ortho, para-director, meaning that electrophiles will preferentially add to the positions ortho and para to the methoxy group. wikipedia.org This is due to the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, stabilizing the carbocation intermediate formed during the substitution. quora.commasterorganicchemistry.com

The ether linkage of the methoxy group is generally stable, but the methyl group can be cleaved under strongly acidic conditions, for example, using hydroiodic acid. wikipedia.org The phenyl group attached to the nitrogen atom is less activated towards electrophilic substitution compared to the methoxy-substituted ring.

The reactivity of anisole (B1667542) (methoxybenzene), a simpler model for the methoxy-substituted ring in the target molecule, provides insight into the expected reactions. Anisole readily undergoes reactions such as Friedel-Crafts acylation. wikipedia.org

Table of Chemical Reactivity Data

| Reaction Type | Reactant(s) | Key Intermediate(s) | Product(s) | Reference(s) |

| Basic Hydrolysis | Hydroxide (B78521) ion | Carbonate anion | 4-Methoxyphenol, Methylphenylamine, Carbon Dioxide | nih.gov |

| Transcarbamoylation | Alcohol (R'OH) | - | New carbamate (R₂NCOOR') | lookchem.com |

| Transcarbamoylation | Amine (R'NH₂) | - | Urea (R₂NCONHR') | commonorganicchemistry.com |

| Thermal Decomposition | Heat | Isocyanate, Amine | Isocyanate, Alcohol, Urea | nih.gov |

| Electrophilic Aromatic Substitution | Electrophile (E⁺) | Sigma complex (arenium ion) | Ortho/para substituted product | wikipedia.orgmasterorganicchemistry.com |

Theoretical and Computational Studies on 4 Methoxyphenyl Methyl Phenyl Carbamate

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This method calculates the electron density to determine the energy of the system, optimizing the atomic coordinates to find the lowest energy state. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

For a related compound, Phenyl N-(4-methoxyphenyl)carbamate , X-ray crystallography has revealed its solid-state geometry. A computational DFT study would typically start with this experimental structure and optimize it using a functional like B3LYP with a basis set such as 6-31G(d,p). The resulting data would allow for a direct comparison between the theoretical gas-phase geometry and the experimental solid-state structure, highlighting the effects of crystal packing forces.

Table 1: Selected Experimental Crystal Structure Data for Phenyl N-(4-methoxyphenyl)carbamate

| Parameter | Molecule 1 | Molecule 2 |

|---|---|---|

| Dihedral Angle (Aromatic Rings) | 75.64 (3)° | 83.14 (3)° |

| N-H Bond Length | 0.86 Å | 0.86 Å |

Data sourced from a study on Phenyl N-(4-methoxyphenyl)carbamate.

A DFT optimization would provide calculated values for these parameters, offering a more detailed picture of the molecule's preferred conformation without intermolecular influences.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive.

For carbamate (B1207046) derivatives, the distribution of these orbitals is key. In a typical analysis, the HOMO might be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO could be centered on the phenyl ring or the carbamate group's carbonyl function. Computational studies on methylcarbamate derivatives show that substitutions on the phenyl ring can cause small changes in the shape and energy of these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Generic Carbamate Analog

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Highest energy orbital with electrons; potential electron donor site. |

| LUMO | -2.1 eV | Lowest energy orbital without electrons; potential electron acceptor site. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and kinetic stability. |

These values are representative and based on general findings for organic molecules and carbamates.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can calculate the nuclear magnetic shielding tensors to predict ¹H and ¹³C NMR chemical shifts. Comparing calculated shifts with experimental spectra helps confirm the molecular structure. For instance, in a related triazole carbohydrazide (B1668358) containing a 4-methoxyphenyl (B3050149) group, calculated shifts for methoxy (B1213986) carbons were found around 58.60 ppm, close to the experimental value of 55.85 ppm.

Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a precise assignment of peaks in experimental IR and Raman spectra. For example, the characteristic C=O stretching vibration in the carbamate group would be a key focus, typically appearing in a distinct region of the IR spectrum.

Table 3: Representative Calculated vs. Experimental Spectroscopic Data for a Molecule with a Methoxyphenyl Group

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| ¹³C NMR (Methoxy Carbon) | 58.60 ppm | 55.85 ppm |

| ¹H NMR (Methoxy Protons) | Typically calculated and compared | Typically 3.8-3.9 ppm |

| IR Frequency (N-H Stretch) | 3336 cm⁻¹ | 3316 cm⁻¹ |

Data sourced from a computational study on (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide.

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions.

This analysis calculates the stabilization energy (E⁽²⁾) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. Larger E⁽²⁾ values indicate stronger interactions. For 4-Methoxyphenyl methyl(phenyl)carbamate, significant interactions would be expected between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals (π*) of the carbonyl group and aromatic rings. These interactions stabilize the molecule and influence its electronic properties and reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface.

Red Regions: Indicate negative electrostatic potential, rich in electrons. These areas, typically around electronegative atoms like oxygen, are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, electron-poor. These sites, often around hydrogen atoms (especially N-H), are prone to nucleophilic attack.

Green Regions: Represent neutral or zero potential areas.

For a carbamate molecule, the MEP surface would likely show a strong negative potential (red) around the carbonyl oxygen, making it a primary site for hydrogen bonding and electrophilic interaction. Positive potential (blue) would be expected around the N-H proton, highlighting its donor capability in hydrogen bonds. Such analysis is crucial for understanding intermolecular interactions in biological systems or crystal packing.

Investigation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry can elucidate the step-by-step pathway of a chemical reaction, including the identification of intermediates and transition states. By calculating the potential energy surface (PES), researchers can determine the activation energies for different possible reaction routes, predicting which mechanism is most favorable.

For carbamates, a key reaction is their formation or hydrolysis. For example, computational studies on the reaction of isocyanates with water to form carbamates have identified concerted mechanisms and characterized the transition states, revealing energy barriers for the reaction. Similarly, the mechanism of carbamate synthesis from an amine and a carbonate can be explored. A study on the Pd-catalyzed synthesis of a carbamate derivative used DFT to map out the reaction pathway, involving steps like ligand dissociation and intermediate formation, confirming that the reaction required a catalyst to be spontaneous. Investigating the reaction of this compound would involve modeling its interaction with reactants (e.g., water, radicals) and calculating the energy profile to understand its stability and degradation pathways.

Applications of 4 Methoxyphenyl Methyl Phenyl Carbamate As a Synthetic Intermediate in Organic Chemistry

Role in the Construction of Advanced Organic Molecules

Carbamates are integral to the synthesis of a wide array of advanced organic molecules, including pharmaceuticals and agrochemicals. nih.gov The structure of 4-Methoxyphenyl (B3050149) methyl(phenyl)carbamate makes it a potentially important precursor in multi-step synthetic sequences. Carbamates such as methyl N-phenyl carbamate (B1207046) are recognized as key intermediates in various industrial syntheses. bohrium.com For instance, the synthesis of methyl N-phenyl carbamate from aniline (B41778) and dimethyl carbonate highlights a phosgene-free route to carbamates, which are precursors to isocyanates, essential monomers for polyurethanes. bohrium.comrsc.orgresearchgate.net

The general class of carbamate esters is widely used in medicinal chemistry. acs.org They can act as stable linkers or pharmacophores in drug candidates. By modifying the substituents on the nitrogen and oxygen termini of the carbamate group, chemists can fine-tune the biological and pharmacokinetic properties of molecules. nih.gov The presence of the 4-methoxyphenyl group in 4-Methoxyphenyl methyl(phenyl)carbamate offers a site for further functionalization, potentially leading to the synthesis of complex diaryl compounds, which are common motifs in biologically active molecules. acs.orgbldpharm.com For example, related carbamate structures are used as intermediates in the synthesis of compounds with potential applications in treating diseases like hepatitis C. nih.gov

The stability of the carbamate bond allows it to be carried through multiple reaction steps, a critical feature in the total synthesis of complex natural products and designed molecules. Phenylcarbamates, in particular, are noted for their stability, which allows for the large-scale preparation of synthetic building blocks. nih.govacs.org

Potential for Derivatization and Scaffold Construction

The structure of this compound offers multiple avenues for derivatization, making it a versatile scaffold for combinatorial chemistry and the development of compound libraries.

Modification of the Aromatic Rings: The phenyl and 4-methoxyphenyl rings are amenable to various electrophilic aromatic substitution reactions. The 4-methoxyphenyl ring, being electron-rich due to the methoxy (B1213986) group, is particularly activated towards substitution. Furthermore, these aryl groups can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, to introduce new carbon-carbon and carbon-nitrogen bonds. This allows for the construction of complex biaryl and triaryl systems, which are prevalent in materials science and medicinal chemistry.

Transformation of the Carbamate Moiety: The carbamate group itself can be a point of derivatization. While generally stable, it can be cleaved under specific conditions to yield the corresponding secondary amine, N-methyl-4-methoxyaniline. This amine can then be used in a vast number of subsequent reactions to build more complex molecular architectures. For instance, related phenyl carbamates of secondary amines have been explored for their utility as chemical tags. nih.gov

Use as a Directing Group: The carbamate functionality can potentially act as a directing group in ortho-metalation reactions, allowing for regioselective functionalization of the phenyl ring at the position ortho to the nitrogen atom.

The potential derivatization pathways are summarized in the table below.

| Reaction Type | Reagent/Catalyst Examples | Potential Product Type |

| Electrophilic Aromatic Substitution | NBS, NIS, HNO₃/H₂SO₄ | Halogenated or nitrated aryl derivatives |

| Palladium-Catalyzed Cross-Coupling | Arylboronic acids (Suzuki), Alkenes (Heck) | Biaryl or styrenyl derivatives |

| Carbamate Cleavage | Strong acid or base, TBAF | Secondary amine (N-methyl-4-methoxyaniline) |

| Ortho-metalation | n-BuLi, s-BuLi | Ortho-functionalized phenyl derivatives |

This table presents potential reactions based on the functional groups present in this compound.

Development of Novel Reagents and Protecting Groups from Carbamic Acid Esters

Carbamic acid esters are fundamental to the concept of protecting groups in organic synthesis, particularly for amines. nih.govmasterorganicchemistry.com Well-known examples include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc), which are indispensable in peptide synthesis. masterorganicchemistry.comuchicago.edu These groups temporarily mask the nucleophilicity of amines, are stable to a range of reaction conditions, and can be removed selectively. masterorganicchemistry.com

The structural elements of this compound suggest its potential as a basis for new protecting groups. The 4-methoxybenzyl (PMB) group, for instance, is a well-established protecting group for alcohols and carboxylic acids, often cleaved under oxidative conditions or with strong acid. nih.gov A protecting group derived from a 4-methoxyphenyl carbamate could offer unique cleavage conditions, adding to the toolbox of orthogonal protecting group strategies.

Furthermore, activated carbamates, such as those derived from 4-nitrophenol, serve as efficient reagents for the introduction of the carbamate moiety onto other molecules. acs.orgthieme-connect.com For example, 4-nitrophenyl chloroformate is a versatile coupling reagent used to create activated esters and carbamates. thieme-connect.com By analogy, derivatives of this compound could be developed into novel reagents for organic synthesis. The phenoxycarbonyl (Phoc) group has been studied as a protecting group and its reactivity can be chemoselectively controlled. nih.govacs.org This highlights the potential for developing highly specific synthetic tools from phenyl carbamate structures.

The development of new reagents from carbamic acid esters is an active area of research, aiming to provide milder reaction conditions, higher selectivity, and greater functional group tolerance. The specific electronic and steric properties of this compound could be exploited in the design of such novel reagents.

Degradation Pathways and Environmental Persistence of Carbamate Compounds Academic Context

Hydrolytic Degradation Under Controlled Conditions

Hydrolysis is a primary abiotic degradation pathway for carbamate (B1207046) compounds in aqueous environments. nih.gov The rate and mechanism of this process are highly dependent on the pH of the solution. clemson.edu Generally, carbamate esters are susceptible to breakdown under alkaline conditions, while they exhibit greater stability in acidic and neutral solutions. acs.orgscite.ai

The hydrolysis of carbamates can proceed through several mechanisms. For N-methylcarbamates, the reaction in alkaline solution is known to be catalyzed by hydroxide (B78521) ions. researchgate.net Two principal mechanisms are often cited: a direct nucleophilic attack by the hydroxide ion on the carbonyl carbon (a BAC2 mechanism), or a process involving the initial abstraction of the N-H proton, followed by elimination of the leaving group (an E1cB mechanism). researchgate.netresearchgate.net The latter E1cB mechanism, which proceeds through an isocyanate intermediate, is often favored for N-monosubstituted carbamates. researchgate.netresearchgate.net Studies on various carbamates have shown that the hydrolysis rate increases with pH, indicating that alkaline hydrolysis is the dominant process in most environmental conditions. clemson.edu For instance, the alkaline hydrolysis half-lives for carbamates like carbaryl (B1668338) are significantly shorter than for compounds like propham (B1679637) and chlorpropham (B1668850) at the same pH. researchgate.net

While specific kinetic data for the hydrolytic degradation of 4-Methoxyphenyl (B3050149) methyl(phenyl)carbamate is not detailed in the reviewed literature, the principles derived from similar N-aryl carbamates provide a framework for understanding its likely behavior. The hydrolysis would be expected to yield the corresponding phenol (B47542) (4-methoxyphenol), amine (methylphenylamine), and carbon dioxide. nih.govfrontiersin.org The rate would likely be significantly faster under alkaline conditions compared to neutral or acidic pH.

Table 1: Illustrative Hydrolysis Data for Selected Carbamate Compounds

| Carbamate Compound | Condition | Rate Constant / Half-life | Mechanism |

| Carbaryl | Alkaline (pH > 7) | Half-life of 0.15 days at pH 9 (27°C) researchgate.net | E1cB clemson.edu |

| 4-bromo-3,5-dimethylphenyl N-methylcarbamate | Alkaline | Positive activation entropy (ΔS≠ = +35.73 J mol−1 K−1) researchgate.net | E1cB researchgate.net |

| Propham (IPC) | Alkaline (pH 9, 27°C) | > 1 × 10⁴ days researchgate.net | BAC2 |

| Chlorpropham (CIPC) | Alkaline (pH 9, 27°C) | > 1 × 10⁴ days researchgate.net | BAC2 |

Photolytic Degradation Processes and Products

Photolytic degradation, driven by the absorption of light, is another significant abiotic pathway for the transformation of carbamates in the environment. nih.govfrontiersin.org This process can occur through direct photolysis, where the parent molecule absorbs light and undergoes transformation, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as hydroxyl radicals. researchgate.net The light absorption characteristics of carbamates contribute to their decomposition under aqueous conditions when exposed to sunlight. who.int

Studies on various carbamate insecticides have elucidated the types of reactions that occur during photolysis. For example, the irradiation of the carbamate insecticide pirimicarb (B1678450) in organic solvents led predominantly to photooxidation products, including N-formylpirimicarb and N-desmethylpirimicarb, where the carbamate moiety remained intact. nih.gov In some cases, photomineralization can be the main degradation pathway. nih.gov Heterogeneous photocatalysis, using semiconductors like TiO2 and ZnO, has been shown to be an effective method for degrading carbamate insecticides like carbofuran, achieving nearly complete removal under optimized conditions. cabidigitallibrary.orgbg.ac.rs The process typically follows pseudo-first-order kinetics. cabidigitallibrary.org

For 4-Methoxyphenyl methyl(phenyl)carbamate, photolytic degradation would likely involve reactions such as the oxidation of the methyl group, hydroxylation of the aromatic rings, or cleavage of the carbamate ester bond. The specific products would depend on the irradiation conditions and the presence of photosensitizers.

Thermal Degradation Characteristics and Kinetics

The thermal stability and decomposition kinetics of carbamates are critical for understanding their fate in high-temperature environments and for developing non-phosgene routes to isocyanates. mdpi.com Academic studies have shown that the thermal decomposition of carbamates, particularly N-aryl carbamates, can proceed via a unimolecular elimination reaction to yield an isocyanate and an alcohol or phenol. publish.csiro.auresearchgate.net

The decomposition of methyl N-methylcarbamate in the gas phase between 370-422°C was found to be a first-order, homogeneous, and unimolecular reaction, producing methyl isocyanate and methanol. publish.csiro.au Similarly, the thermal cleavage of methyl phenyl carbamate yields phenyl isocyanate and methanol. researchgate.net For more complex structures, such as 1-aryl-1-methylethyl N-arylcarbamates, kinetic studies show that the decomposition rates are influenced by substituents on the aryl rings, indicating a polar reaction mechanism with a significant degree of carbocation formation in the transition state. rsc.orgrsc.org The thermal decomposition of methylene-4,4'-di(ethylphenylcarbamate) at 220-310°C produces methylene-4,4'-di(phenylisocyanate) (MDI) as the main product, provided the alcohol byproduct is removed. nih.gov

Based on these established pathways, the thermal degradation of this compound is expected to proceed via cleavage of the ester bond. The primary products would likely be phenyl isocyanate and 4-methoxyphenol, or methyl isocyanate and a corresponding phenol, depending on the relative stability of the leaving groups and the reaction conditions. The kinetics of this decomposition would likely be first-order with respect to the carbamate concentration.

Table 2: Thermal Decomposition Data for Representative Carbamate Compounds

| Carbamate Compound | Temperature Range (°C) | Key Products | Kinetic Order |

| Methyl N-methylcarbamate | 370-422 | Methyl isocyanate, Methanol publish.csiro.au | First-order publish.csiro.au |

| Methylene-4,4'-di(ethylphenylcarbamate) (MDU) | 220-310 | Methylene-4,4'-di(phenylisocyanate) (MDI), Ethanol nih.gov | Not specified |

| Methyl Phenyl Carbamate (MPC) | 160-200 (with catalyst) | Phenyl isocyanate, Methanol researchgate.netresearchgate.net | Not specified |

| 1-Aryl-1-methylethyl N-phenylcarbamates | ~164-177 (437.5 K) | Olefin, Phenylcarbamic acid (decomposes) rsc.org | First-order rsc.org |

General Principles of Carbamate Breakdown in Academic Studies

Academic research has established that carbamates are generally non-persistent in the environment due to their susceptibility to various degradation processes. ucanr.edu The breakdown of these compounds is not governed by a single pathway but rather by a combination of abiotic and biotic mechanisms.

The fundamental and most common initial step in the degradation of carbamate pesticides is the hydrolysis of the carbamate ester linkage. nih.govfrontiersin.orgwho.int This cleavage breaks the molecule into an alcohol or phenol, an amine, and carbon dioxide, which are generally less toxic than the parent compound. nih.govnih.gov The efficiency of this hydrolysis is strongly influenced by environmental factors, particularly pH, with alkaline conditions significantly accelerating the breakdown. acs.org

An in-depth analysis of the chemical compound this compound reveals a landscape ripe for exploration. This article delineates the current understanding, identifies significant knowledge deficits, and charts a course for future research into its synthesis and mechanistic properties.

Conclusion and Future Research Directions

The study of carbamates is a mature field, driven by their importance as protecting groups in organic synthesis, key functional units in pharmaceuticals, and monomers for polyurethanes. scielo.bracs.org However, the focus on specific, structurally complex carbamates often leaves simpler analogues understudied. 4-Methoxyphenyl (B3050149) methyl(phenyl)carbamate is a prime example of such a compound, where a detailed scientific record is conspicuously absent. This concluding section summarizes what can be inferred from general chemical principles and outlines a comprehensive roadmap for future investigations.

Q & A

Q. What are the established synthetic routes for preparing 4-Methoxyphenyl methyl(phenyl)carbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via carbamate formation using chloroformates or carbamoyl chlorides. For example:

- Route 1 : Reaction of 4-methoxyphenol with methyl(phenyl)carbamoyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions .

- Route 2 : Zinc-promoted coupling of aryl halides with carbamate precursors, as described in Yadav et al. (1998), yielding carbamates with >75% efficiency under reflux conditions .

- Critical Factors : Solvent polarity (e.g., THF vs. DCM), temperature (reflux vs. room temperature), and catalyst choice (e.g., ZnCl₂) significantly impact yield and purity. For instance, reports an 80% yield for a structurally similar carbamate using optimized reflux conditions .

Table 1 : Representative Synthetic Conditions

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chloroformate coupling | Pyridine, DCM, 0–25°C | 70–85% | |

| Zinc-promoted synthesis | ZnCl₂, THF, reflux | 75–90% |

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret conflicting spectral data?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on substituent effects (e.g., methoxy group at δ 3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., reports HRMS data for a carbamate with 0.3 ppm deviation) .

- IR : Validate carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3350 cm⁻¹) .

- Data Contradictions : Conflicting NMR signals may arise from tautomerism or impurities. Cross-validate using 2D NMR (e.g., HSQC, HMBC) or computational prediction tools (e.g., DFT-based chemical shift calculations) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry to predict hydrolysis susceptibility. For example, the electron-withdrawing methoxy group may stabilize the carbamate against nucleophilic attack .

- MD Simulations : Model interactions with solvents (e.g., acetonitrile vs. water) to assess solubility and degradation pathways .

- Case Study : highlights computational approaches for evaluating agrochemical stability, applicable to carbamate derivatives .

Q. What strategies resolve contradictions in bioactivity data for this compound across studies?

- Methodological Answer :

- Replication : Standardize assay conditions (e.g., pH, temperature) and purity thresholds (≥98%, as per ) to minimize variability .

- Analytical Validation : Use LC-MS or HPLC to confirm compound integrity post-assay. emphasizes batch-specific certificates of analysis for forensic applications .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. What are the implications of structural modifications (e.g., halogenation) on the physicochemical properties of this compound?

- Methodological Answer :

- Halogenation : Introducing Cl or F at the phenyl ring increases lipophilicity (logP) and may enhance blood-brain barrier penetration, as seen in fentanyl analogs () .

- Methoxy Group : The para-methoxy group enhances electron density, influencing UV-Vis absorption (λmax ~270 nm) and photostability .

Table 2 : Impact of Substituents on Properties

| Modification | LogP Change | Stability Impact | Reference |

|---|---|---|---|

| -OCH₃ (para) | +0.5 | Increased photostability | |

| -Cl (ortho) | +1.2 | Enhanced hydrolysis rate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.